molecular formula C13H11FO2 B6364087 2-(5-Fluoro-2-methoxyphenyl)phenol CAS No. 1225838-12-9

2-(5-Fluoro-2-methoxyphenyl)phenol

Cat. No.: B6364087
CAS No.: 1225838-12-9
M. Wt: 218.22 g/mol
InChI Key: ARCFPEUGVYIKHJ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)phenol (C₁₃H₁₁FO₂; molecular weight 230.23 g/mol) is a substituted biphenyl derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of one phenyl ring, with a hydroxyl group on the adjacent phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. It has been utilized in the synthesis of dual-acting FFAR1/FFAR4 allosteric modulators () and serotonin 2C (5-HT₂C) receptor agonists (). Its ADMET profile suggests moderate blood-brain barrier permeability (BBB+ = 5.98%) and solubility in aqueous systems ().

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-7-6-9(14)8-11(13)10-4-2-3-5-12(10)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCFPEUGVYIKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680818
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225838-12-9
Record name 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method includes the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methoxy group in this compound enhances lipophilicity compared to its hydroxylated analogue (3-(5-Fluoro-2-hydroxyphenyl)phenol), which likely increases membrane permeability but reduces aqueous solubility . Fluorine position: The 5-fluoro substitution in the parent compound contrasts with 3,5-difluoro substitution in 5-(3,5-Difluorophenyl)-2-methoxyphenol, which may improve receptor binding affinity due to increased electron-withdrawing effects .

Biological Activity: this compound derivatives exhibit dual activity as FFAR1/FFAR4 modulators () and 5-HT₂C agonists (), whereas 3-(5-Fluoro-2-hydroxyphenyl)phenol lacks reported receptor-specific data.

ADMET Profile Comparison

From , ADMET parameters for select analogues:

Compound ADMET Acceptance BBB+ (%) Solubility
This compound Accepted 5.98 Soluble
C₈H₁₀O₃ (structural analogue) Accepted 73.07 Very soluble
C₉H₁₀O₄ (e.g., methoxy derivatives) Accepted 18.71 Very soluble

Insights:

  • The lower BBB+ of this compound (5.98%) compared to C₈H₁₀O₃ (73.07%) suggests reduced blood-brain barrier penetration, likely due to its hydroxyl group increasing polarity .
  • Solubility trends correlate with substituent polarity: methoxy and hydroxyl groups balance lipophilicity and solubility.

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